molecular formula C18H18N4O5S2 B14932867 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide

4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B14932867
M. Wt: 434.5 g/mol
InChI Key: FTEFCZKEZJGLQJ-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Methoxybenzenesulfonamide: This step involves the reaction of methoxybenzenesulfonyl chloride with an amine to form the sulfonamide.

    Coupling with Pyrimidine Derivative: The intermediate product is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the sulfonamide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules.

Medicine

Given the sulfonamide structure, it could be explored for its antibacterial properties or other therapeutic potentials.

Industry

In industry, it could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial enzymes or interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

The unique structural features of 4-(4-METHOXYBENZENESULFONAMIDO)-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE, such as the methoxy and pyrimidine groups, may confer specific properties that differentiate it from other sulfonamides, potentially leading to unique applications or mechanisms of action.

Properties

Molecular Formula

C18H18N4O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N4O5S2/c1-13-11-12-19-18(20-13)22-29(25,26)16-7-3-14(4-8-16)21-28(23,24)17-9-5-15(27-2)6-10-17/h3-12,21H,1-2H3,(H,19,20,22)

InChI Key

FTEFCZKEZJGLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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